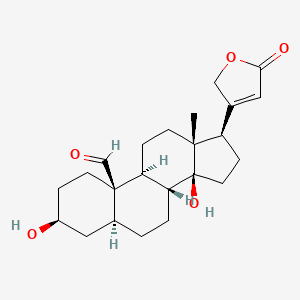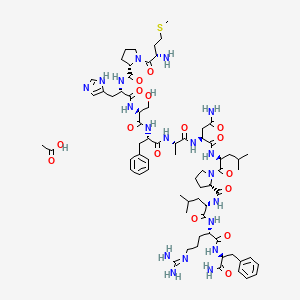
RFRP-1 (human) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RFRP-1 (human) acetate is a potent endogenous neuropeptide FF receptor agonist. It is a mammalian ortholog of avian gonadotropin inhibitory hormone, which plays a crucial role in inhibiting the secretion of gonadotropin and gonadotropin-releasing hormone. This compound is known for its ability to modulate reproductive functions and has been extensively studied for its effects on the hypothalamic-pituitary-gonadal axis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RFRP-1 (human) acetate is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing large-scale chromatography systems to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RFRP-1 (human) acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can be modified through specific chemical reactions to alter its properties or enhance its stability .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU or DIC, and deprotection agents like TFA. The reactions are carried out under controlled conditions, often in an inert atmosphere to prevent side reactions .
Major Products Formed
The major product formed during the synthesis of this compound is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during the purification process .
Aplicaciones Científicas De Investigación
RFRP-1 (human) acetate has a wide range of scientific research applications:
Mecanismo De Acción
RFRP-1 (human) acetate exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding inhibits the secretion of gonadotropin and gonadotropin-releasing hormone by modulating the activity of gonadotropin-releasing hormone neurons and gonadotropes. The compound also affects the adenylate cyclase/cAMP/PKA-dependent ERK pathway, leading to decreased gonadotropin synthesis and release .
Comparación Con Compuestos Similares
Similar Compounds
RFRP-3 (human): Another homolog of gonadotropin inhibitory hormone with similar functions but different peptide sequences.
Neuropeptide Y: A peptide that also regulates reproductive functions but through different receptors and mechanisms.
Kisspeptin: A peptide that stimulates gonadotropin secretion, acting as an antagonist to RFRP-1 (human) acetate.
Uniqueness
This compound is unique due to its high potency and specificity for neuropeptide FF receptors. Its ability to inhibit gonadotropin secretion makes it a valuable tool in reproductive biology research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C69H105N19O16S |
|---|---|
Peso molecular |
1488.8 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H101N19O14S.C2H4O2/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6;1-2(3)4/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74);1H3,(H,3,4)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 |
Clave InChI |
QVLLRCRPXOUSBP-QSYHFWINSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


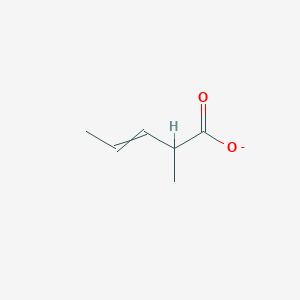
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)

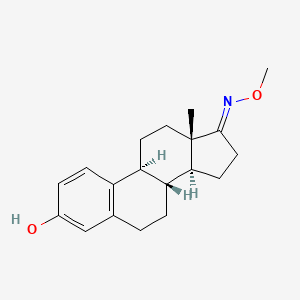
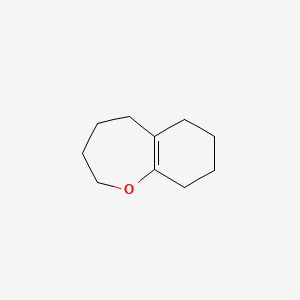

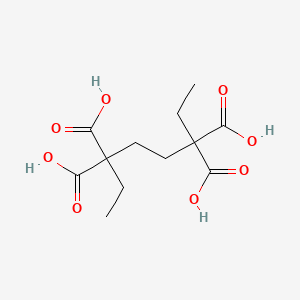

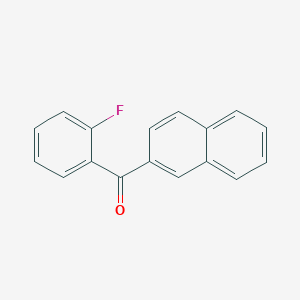

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
